molecular formula C7H10N2 B14515055 4,4-Diethenyl-4,5-dihydro-3H-pyrazole CAS No. 63480-73-9

4,4-Diethenyl-4,5-dihydro-3H-pyrazole

Katalognummer: B14515055
CAS-Nummer: 63480-73-9
Molekulargewicht: 122.17 g/mol
InChI-Schlüssel: FJEXVWJTGIJWBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Diethenyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agrochemistry, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethenyl-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds or their analogs. This reaction can be carried out under mild conditions, often using a catalyst to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCR) and one-pot processes to streamline the synthesis and reduce costs. These methods are designed to be efficient and environmentally friendly, often employing green solvents and catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Diethenyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4,4-Diethenyl-4,5-dihydro-3H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,4-Diethenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,4-Diethenyl-4,5-dihydro-3H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethenyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Eigenschaften

CAS-Nummer

63480-73-9

Molekularformel

C7H10N2

Molekulargewicht

122.17 g/mol

IUPAC-Name

4,4-bis(ethenyl)-3,5-dihydropyrazole

InChI

InChI=1S/C7H10N2/c1-3-7(4-2)5-8-9-6-7/h3-4H,1-2,5-6H2

InChI-Schlüssel

FJEXVWJTGIJWBT-UHFFFAOYSA-N

Kanonische SMILES

C=CC1(CN=NC1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.